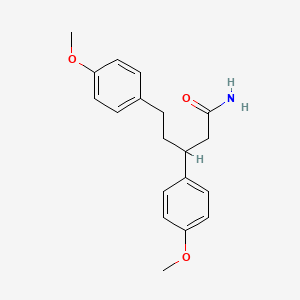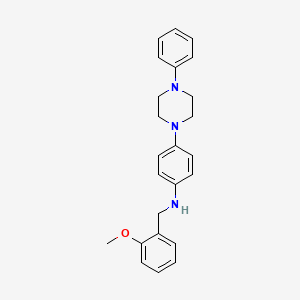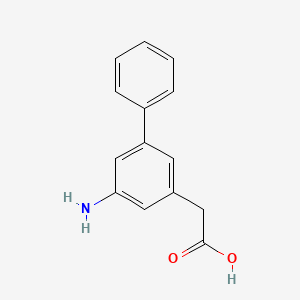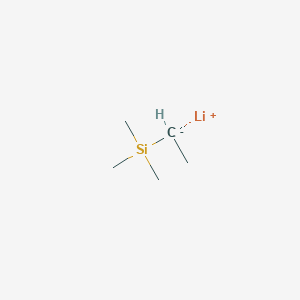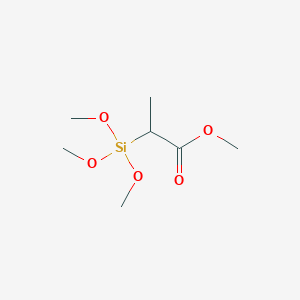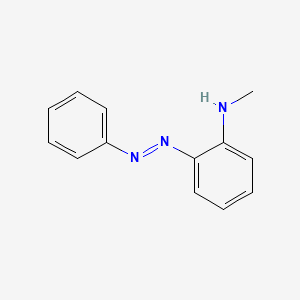
Methylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylaminoazobenzene, also known as p-dithis compound, is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is a yellow crystalline solid at room temperature and is primarily used as a dye. It is known for its vibrant color and has been historically used in various industrial applications, including textiles and cosmetics .
Méthodes De Préparation
Methylaminoazobenzene can be synthesized through several methods, with the most common being the azo coupling reaction. This involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form this compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous or alcoholic solutions, and the product is isolated through crystallization or extraction techniques.
Analyse Des Réactions Chimiques
Methylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a pH indicator due to its color-changing properties.
Biology: It has been studied for its potential carcinogenic effects and its interactions with biological molecules.
Medicine: Research has explored its use in drug delivery systems and as a model compound for studying the behavior of azo dyes in biological systems.
Industry: It is used in the production of colored polymers, textiles, and other materials
Mécanisme D'action
The mechanism of action of methylaminoazobenzene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in metabolic pathways and cellular receptors that mediate its biological effects .
Comparaison Avec Des Composés Similaires
Methylaminoazobenzene can be compared with other azo compounds such as:
Azobenzene: Lacks the methylamino group and is used primarily as a photoswitchable molecule.
Dithis compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Aminoazobenzene: Contains an amino group instead of a methylamino group, affecting its chemical properties and biological activity
Propriétés
Numéro CAS |
74936-84-8 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-methyl-2-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clé InChI |
CPKKERYUBQHXOC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


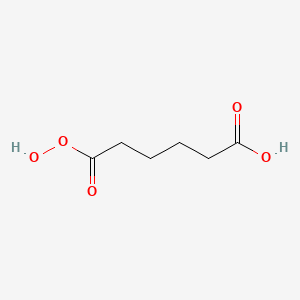
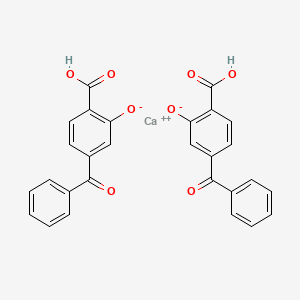
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
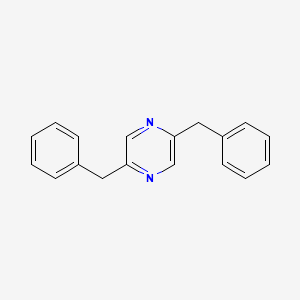
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
